(S)-1-(4-Chlorophenyl)ethanol (S)-1-(4-Chlorophenyl)ethanol
Brand Name: Vulcanchem
CAS No.: 99528-42-4
VCID: VC21187362
InChI: InChI=1S/C8H9ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1
SMILES: CC(C1=CC=C(C=C1)Cl)O
Molecular Formula: C8H9ClO
Molecular Weight: 156.61 g/mol

(S)-1-(4-Chlorophenyl)ethanol

CAS No.: 99528-42-4

Cat. No.: VC21187362

Molecular Formula: C8H9ClO

Molecular Weight: 156.61 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(4-Chlorophenyl)ethanol - 99528-42-4

Specification

CAS No. 99528-42-4
Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
IUPAC Name (1S)-1-(4-chlorophenyl)ethanol
Standard InChI InChI=1S/C8H9ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1
Standard InChI Key MVOSNPUNXINWAD-LURJTMIESA-N
Isomeric SMILES C[C@@H](C1=CC=C(C=C1)Cl)O
SMILES CC(C1=CC=C(C=C1)Cl)O
Canonical SMILES CC(C1=CC=C(C=C1)Cl)O

Introduction

Chemical Identity and Structure

(S)-1-(4-Chlorophenyl)ethanol is a chiral alcohol featuring a hydroxyl group attached to a benzylic carbon with (S) stereochemistry. This optically active compound has several synonyms in scientific literature.

Basic Information

ParameterValue
IUPAC Name(1S)-1-(4-chlorophenyl)ethanol
CAS Number99528-42-4
Molecular FormulaC8H9ClO
Molecular Weight156.61 g/mol
SMILESCC(C1=CC=C(C=C1)Cl)O
PubChem CID6950175

Common Synonyms

The compound is also known by several alternative names:

  • (S)-4-Chloro-Alpha-Methylbenzyl Alcohol

  • (S)-4-Chloro-1-phenylethanol

  • (S)-1-(4-Chloro-phenyl)-ethanol

  • S-1-(4-Chloro)phenethyl Alcohol

Physical Properties

(S)-1-(4-Chlorophenyl)ethanol possesses distinct physical characteristics that are important for its identification, purification, and application in research settings.

Fundamental Physical Characteristics

PropertyValue
Physical StateLiquid
Density1.175
Boiling Point240.6 °C at 760 mmHg
Flash Point110°C
Optical Rotation-48° (c=1 in chloroform)
Refractive Index1.544

These physical properties are crucial for researchers working with this compound, as they provide benchmarks for verifying compound identity and purity .

Spectroscopic Data

Spectroscopic data for (S)-1-(4-Chlorophenyl)ethanol has been reported in literature, providing reference values for structural confirmation:

NMR data has been identified for similar compounds. For related chlorophenylethanol compounds, the typical 1H NMR pattern includes:

  • Methyl group signals around δ 1.50 (d, J ≈ 6.4 Hz)

  • Hydroxyl proton signal around δ 1.9-2.0 (s)

  • Methine proton signal around δ 4.8-5.3 (q, J ≈ 6.4 Hz)

  • Aromatic protons in the region δ 7.2-7.6

Chemical Properties and Reactivity

As a secondary alcohol with a chiral center, (S)-1-(4-Chlorophenyl)ethanol demonstrates chemical behavior typical of alcohols while maintaining its stereochemical integrity under appropriate conditions.

Reactivity Profile

The compound contains two primary reactive sites:

  • The hydroxyl group, which can participate in typical alcohol reactions including esterification, oxidation, and dehydration

  • The chlorophenyl group, which can undergo aromatic substitution reactions

Hazard InformationDetails
Risk PhrasesR20/21/22; R36/37/38
Safety PhrasesS26
Signal WordWarning
Hazard StatementsH302-H312-H315-H319-H332-H335
Precautionary StatementsP261-P280-P305 + P351 + P338

These classifications indicate that the compound may be harmful if swallowed, inhaled, or in contact with skin, and may cause eye and respiratory irritation. Appropriate safety measures should be employed when handling this material .

Synthesis Methods

Several methods exist for the preparation of (S)-1-(4-Chlorophenyl)ethanol with high enantiomeric purity.

Asymmetric Reduction of Ketones

One common approach involves the asymmetric reduction of 4-chloroacetophenone using chiral catalysts:

  • Enzymatic reduction using alcohol dehydrogenases

  • Catalytic asymmetric transfer hydrogenation with ruthenium or rhodium catalysts

  • CBS (Corey-Bakshi-Shibata) reduction using oxazaborolidine catalysts

Applications in Research and Industry

(S)-1-(4-Chlorophenyl)ethanol serves multiple purposes in organic synthesis and pharmaceutical development.

As a Chiral Building Block

The compound is utilized as a valuable chiral building block in:

  • Asymmetric synthesis of more complex molecules

  • Preparation of chiral ligands for catalysis

  • Development of pharmaceutically active compounds

SupplierCatalog NumberPurityPackage SizeAdditional Information
Aladdin ScientificALA-S196166-1g97% min1gStorage: Room temperature
Capot Chemical1425198% min (GC)Variousee: ≥99%
GlpBioGD21195>97%VariousFor research use only
Cymit QuimicaIN-DA003CMK97%100mg-25gLiquid form

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